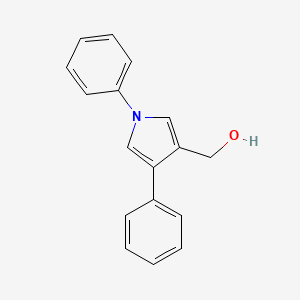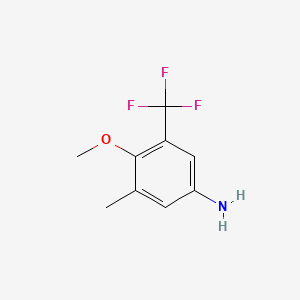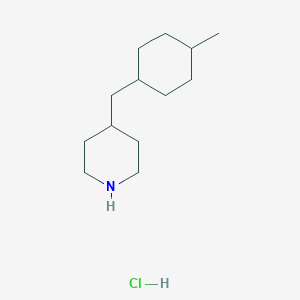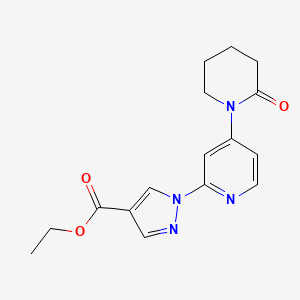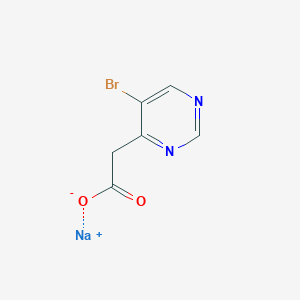
Sodium 2-(5-bromopyrimidin-4-yl)acetate
Übersicht
Beschreibung
Sodium 2-(5-bromopyrimidin-4-yl)acetate is a chemical compound with the CAS Number: 1803611-95-1 . It has a molecular weight of 239 and is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for Sodium 2-(5-bromopyrimidin-4-yl)acetate is 1S/C6H5BrN2O2.Na/c7-4-2-8-3-9-5(4)1-6(10)11;/h2-3H,1H2,(H,10,11);/q;+1/p-1 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
Sodium 2-(5-bromopyrimidin-4-yl)acetate is a powder . It has a molecular weight of 239 . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Sodium 2-(5-bromopyrimidin-4-yl)acetate: is a valuable precursor in the synthesis of various heterocyclic compounds. These compounds are central to the development of pharmaceuticals due to their structural diversity and biological activity. The bromopyrimidinyl moiety can undergo nucleophilic substitution reactions, enabling the introduction of various functional groups that are pivotal in medicinal chemistry .
Anticancer Research
The pyrimidine ring found in Sodium 2-(5-bromopyrimidin-4-yl)acetate is a common structure in many anticancer agents. Researchers utilize this compound to synthesize novel derivatives with potential anticancer properties. It’s particularly useful in creating compounds that target specific cancer cell lines or mechanisms .
Antimicrobial Agents
This compound’s structural framework is conducive to the development of antimicrobial agents. By modifying the pyrimidine ring, scientists can create new molecules that may inhibit the growth of bacteria and other pathogens, addressing the growing concern of antibiotic resistance .
Agricultural Chemicals
In the agricultural sector, Sodium 2-(5-bromopyrimidin-4-yl)acetate serves as a starting material for the synthesis of chemicals that protect crops from pests and diseases. The resulting pyrimidine derivatives can act as insecticides, fungicides, or herbicides .
Material Science Applications
The brominated pyrimidine compound is also significant in material science. It can be used to synthesize organic semiconductors, which are essential for creating electronic devices like organic light-emitting diodes (OLEDs) and solar cells .
Chemical Synthesis
As a building block in chemical synthesis, Sodium 2-(5-bromopyrimidin-4-yl)acetate is instrumental in constructing complex molecules. Its reactivity allows for the formation of diverse chemical structures, which can be applied in various synthetic pathways .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be used as standards or reagents in chromatographic methods and spectroscopic analysis, aiding in the identification and quantification of substances .
Neuroscience Research
The pyrimidine derivatives synthesized from Sodium 2-(5-bromopyrimidin-4-yl)acetate may have applications in neuroscience. They can be designed to interact with neural receptors or enzymes, contributing to the study of neurological disorders and the development of neuropharmaceuticals .
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
sodium;2-(5-bromopyrimidin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2.Na/c7-4-2-8-3-9-5(4)1-6(10)11;/h2-3H,1H2,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBZVUFCLOBSBV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)CC(=O)[O-])Br.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(5-bromopyrimidin-4-yl)acetate | |
CAS RN |
1803611-95-1 | |
| Record name | sodium 2-(5-bromopyrimidin-4-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




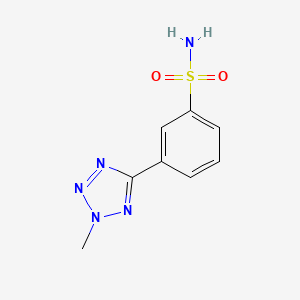

![2-[(2-Fluorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1405308.png)
